Gallinacin-2 precursor
CAS No.:
Cat. No.: VC3667090
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics
Gallinacin-2 precursor exhibits the characteristic β-defensin structure, which includes a conserved cysteine motif that forms disulfide bonds, contributing significantly to its stability and function . The precursor form comprises several distinct regions: a signal peptide that directs the peptide to be secreted, a propeptide region, and the mature peptide sequence. This structure is crucial for proper processing and activation of the antimicrobial properties.
The mature Gallinacin-2 peptide features a β-defensin structure with specific disulfide bonding patterns formed by conserved cysteine residues. These structural elements are essential for the peptide's antimicrobial function, as they help maintain the three-dimensional conformation necessary for interaction with microbial membranes.
Interestingly, research has revealed a striking structural resemblance between the precursors of β-defensins (including gallinacins) and crotamines, which are highly toxic peptides found in rattlesnake venom . This structural similarity supports their evolutionary homology, despite their divergent functions – defensins specialized to kill microorganisms and crotamines specialized to kill much larger prey . This relationship provides fascinating insights into the evolutionary history of these peptides and how similar structural scaffolds can evolve to serve different biological functions.
Tissue Distribution and Expression
While specific expression data for Gallinacin-2 is limited in the available research, insights can be gained from studies of related gallinacins. For instance, Gallinacin-3, another member of the same family, shows prominent expression in the tongue, bursa of Fabricius, and trachea of normal chickens. It is also found in other organs including the skin, esophagus, air sacs, large intestine, and kidney . Given their similar nature, Gallinacin-2 might exhibit comparable tissue distribution patterns.
The expression of gallinacins can be either constitutive (constantly expressed) or inducible (increased in response to stimuli), depending on the tissue and environmental conditions. Research on Gallinacin-3 has shown that its expression in the trachea increases significantly following experimental infection with Haemophilus paragallinarum, while its expression in the tongue, esophagus, and bursa of Fabricius remains unchanged . This finding suggests tissue-specific regulation of gallinacin expression in response to pathogens.
This differential expression pattern highlights the sophisticated nature of the innate immune response in chickens, with specific antimicrobial peptides being upregulated in tissues directly exposed to pathogens. Such regulation ensures an efficient immune response while maintaining homeostasis in unaffected tissues.
Antimicrobial Activity
As a β-defensin, Gallinacin-2 exhibits antimicrobial activity against various pathogens, with particular effectiveness against Gram-negative bacteria. The antimicrobial mechanism typically involves interaction with and disruption of the microbial membrane, leading to cell death.
The specificity and potency of Gallinacin-2's antimicrobial activity are determined by its unique amino acid sequence and structural features. Different defensins can exhibit varying spectra of activity against bacteria, fungi, and in some cases, viruses.
Research on related gallinacins provides insights into the potential antimicrobial properties of Gallinacin-2. For example, Gallinacin-3 has been shown to be inducible in response to bacterial infection, specifically Haemophilus paragallinarum in the chicken trachea . This inducibility suggests that gallinacins play an important role in the host defense against respiratory pathogens in chickens.
The antimicrobial properties of gallinacins make them potential candidates for applications in veterinary medicine, particularly in the context of preventing and treating infections in poultry. Further research into the specific antimicrobial spectrum of Gallinacin-2 would enhance our understanding of its role in avian immunity.
Research Methodologies
The study of Gallinacin-2 precursor involves various molecular biology and biochemistry techniques. Based on the methodologies used in research on Gallinacin-3, several approaches are applicable to investigating Gallinacin-2 .
These research methods include:
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PCR-based techniques for gene expression analysis
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cDNA sequencing for determining the precise nucleotide sequence
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Protein purification methods for isolating the mature peptide
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Experimental infection models to study inducibility
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Quantitative analysis techniques such as phosphorimaging for measuring expression levels
In the study of Gallinacin-3, researchers employed PCR to amplify cDNA from various chicken tissues and analyzed expression patterns in both healthy and infected animals . They also used quantitative methods to measure changes in expression levels following bacterial infection. For example, tracheal expression of Gallinacin-3 was measured before and after infection with Haemophilus paragallinarum, showing a significant increase in expression following infection .
The Mann-Whitney rank sum test was employed to analyze the statistical significance of changes in gene expression, with the median values for Gallinacin-3 expression (normalized to β-actin) being 1.140 in control samples and 6.800 in infected samples (P=0.017) . Such methodologies provide a framework for similar investigations into the expression and regulation of Gallinacin-2.
Comparative Analysis
Defensins, including gallinacins, show varying degrees of homology across different species. The table below illustrates the sequence identity and conservation between different defensins based on available research:
| Species | Accession Number | Peptide | Identical Residues/Total (%) | Conserved Residues/Total (%) |
|---|---|---|---|---|
| Human | AF217245 | HBD-3 | 22/22 (100) | 22/22 (100) |
| Chimpanzee | AF209855 | β-Defensin-2 | 13/20 (65) | 18/20 (90) |
| Human | AF040153 | HBD-2 | 13/20 (65) | 18/20 (90) |
| Mouse | AF092929 | β-Defensin-3 | 12/17 (70) | 13/17 (75) |
| Pig | AF031666 | β-Defensin-1 | 11/20 (55) | 14/20 (70) |
| Turkey | AF033338 | THP-2 | 14/20 (70) | 15/20 (75) |
| Chicken | AF033336 | Gallinacin | 14/20 (70) | 15/20 (75) |
This comparative analysis helps position Gallinacin-2 within the broader context of defensin evolution and function across species . The high degree of sequence conservation between chicken gallinacins and turkey defensins (70% identity and 75% conservation) indicates the close evolutionary relationship between avian defensins. Similarly, the moderate conservation with mammalian defensins suggests a common ancestral origin while highlighting the species-specific adaptations that have occurred during evolution.
Future Research Directions
Future research on Gallinacin-2 precursor could focus on several promising areas:
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Detailed structural analysis to determine its precise three-dimensional conformation
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Comprehensive expression profiling across various chicken tissues under different physiological and pathological conditions
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Investigation of its specific antimicrobial spectrum and mechanisms against various pathogens
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Exploration of potential applications in veterinary medicine, particularly for poultry health
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Comparative studies with other defensins to understand evolutionary relationships and functional divergence
Additionally, given the structural similarities between defensins and crotamines noted in previous research , exploring this relationship further could provide insights into the evolution of these peptides and their diverse functions. Understanding the molecular basis of these similarities despite their different biological roles (antimicrobial versus toxic) could contribute significantly to our knowledge of protein evolution and functional diversification.
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